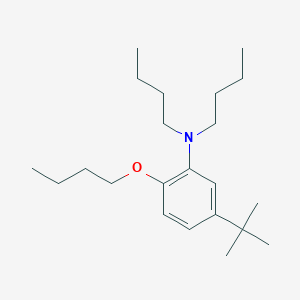
2-Butoxy-N,N-dibutyl-5-tert-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is an organic compound with the molecular formula C22H39NO It is a derivative of aniline, characterized by the presence of butoxy, dibutyl, and tert-butyl groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline typically involves the reaction of aniline derivatives with butylating agents under controlled conditions. One common method is the alkylation of 2-tert-butylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-N,N-dibutyl-5-tert-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Butoxy-N,N-dibutyl-5-tert-butylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline involves its interaction with molecular targets and pathways within a system. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butylaniline: A structurally related compound with similar steric hindrance due to the tert-butyl group.
N,N-Dibutylaniline: Another related compound with dibutyl groups attached to the nitrogen atom.
Uniqueness
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is unique due to the combination of butoxy, dibutyl, and tert-butyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
86849-33-4 |
|---|---|
Formule moléculaire |
C22H39NO |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
2-butoxy-N,N-dibutyl-5-tert-butylaniline |
InChI |
InChI=1S/C22H39NO/c1-7-10-15-23(16-11-8-2)20-18-19(22(4,5)6)13-14-21(20)24-17-12-9-3/h13-14,18H,7-12,15-17H2,1-6H3 |
Clé InChI |
CJIQFBKXHZQXSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
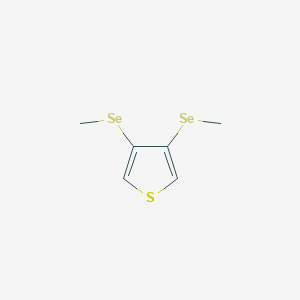
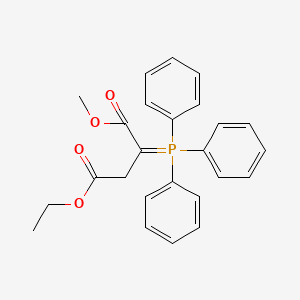
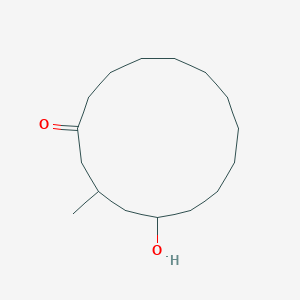


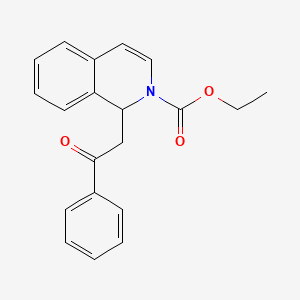
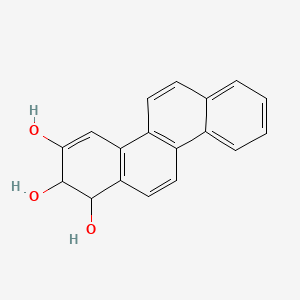
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
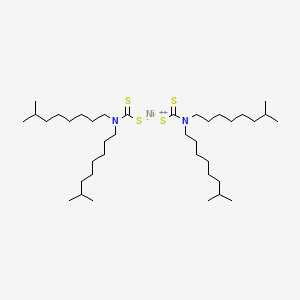

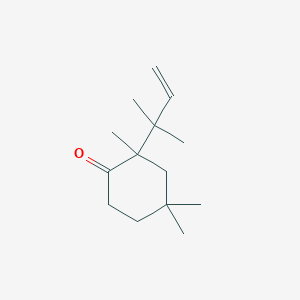
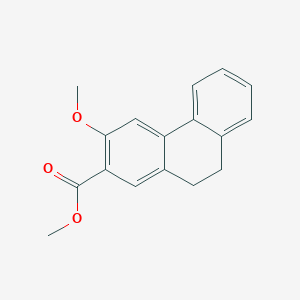
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
